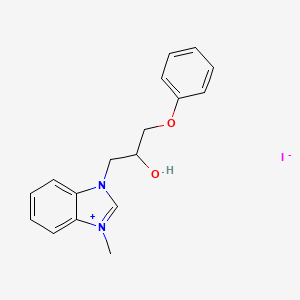
N-butyl-5-(4-methylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(4-methylphenoxy)-1-pentanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Bupropion and is used as an antidepressant, smoking cessation aid, and for the treatment of attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression, ADHD, and nicotine addiction.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can help alleviate symptoms of depression and ADHD. Bupropion has also been shown to reduce the levels of the stress hormone cortisol, which can help reduce symptoms of stress and anxiety. In addition, Bupropion has been shown to increase the levels of the hormone leptin, which can help regulate appetite and weight.
Avantages Et Limitations Des Expériences En Laboratoire
Bupropion has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and physiology. Bupropion is also relatively easy to administer and has a low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using Bupropion in lab experiments. For example, Bupropion can have different effects on different species, which can make it difficult to extrapolate findings from animal studies to humans. In addition, Bupropion can interact with other compounds and medications, which can complicate experimental design.
Orientations Futures
There are a number of future directions for research on Bupropion. One area of research could be to further investigate its potential use in the treatment of ADHD. Another area of research could be to investigate the effects of Bupropion on other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on developing more selective and potent inhibitors of dopamine and norepinephrine reuptake, which could lead to more effective treatments for depression, ADHD, and nicotine addiction.
Méthodes De Synthèse
Bupropion can be synthesized by reacting 4-chlorobutyronitrile with 4-methylphenol to form 4-chlorobutyrophenone. This intermediate is then reacted with n-butylamine to form Bupropion.
Applications De Recherche Scientifique
Bupropion has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar depression. Bupropion has also been studied for its smoking cessation properties. It has been shown to be effective in helping people quit smoking by reducing cravings and withdrawal symptoms. Bupropion has also been studied for its potential use in the treatment of ADHD. It has been shown to be effective in reducing symptoms of ADHD, such as hyperactivity and impulsivity.
Propriétés
IUPAC Name |
N-butyl-5-(4-methylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-4-12-17-13-6-5-7-14-18-16-10-8-15(2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZPGXLPDDTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(4-methylphenoxy)-1-pentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)
![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)